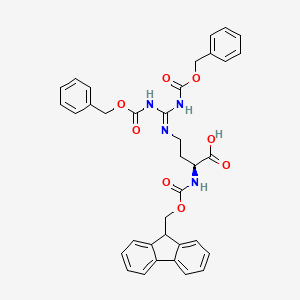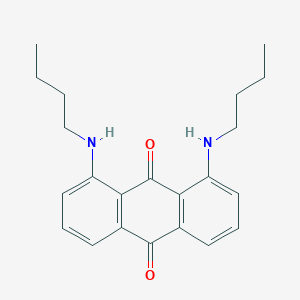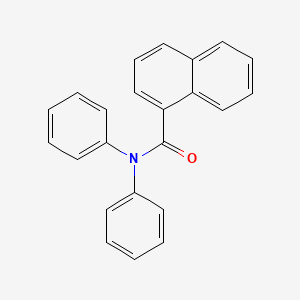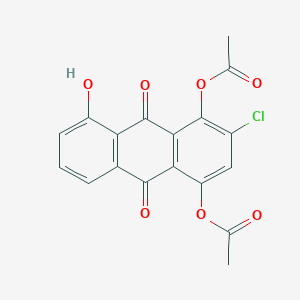
2-Chloro-8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a chloro group, hydroxy group, and diacetate groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves multiple steps:
Starting Material: The synthesis begins with anthraquinone, a well-known aromatic organic compound.
Chlorination: Anthraquinone is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the 2-position.
Hydroxylation: The chlorinated anthraquinone undergoes hydroxylation using a strong base like sodium hydroxide (NaOH) to introduce the hydroxy group at the 8-position.
Acetylation: Finally, the hydroxylated compound is acetylated using acetic anhydride (Ac₂O) in the presence of a catalyst like pyridine to form the diacetate groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the chlorination, hydroxylation, and acetylation steps.
Purification: The product is purified using techniques like recrystallization or column chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to maintain consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of amino or thio-substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for synthesizing various anthraquinone derivatives. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, anthraquinone derivatives are known for their antimicrobial and anticancer properties. This compound is studied for its potential in developing new antibiotics and anticancer agents.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their roles in treating bacterial infections and certain types of cancer.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of colorants.
Wirkmechanismus
The mechanism of action of 2-Chloro-8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate involves its interaction with cellular components. The chloro and hydroxy groups enable it to form strong hydrogen bonds and interact with enzymes and proteins. This interaction can inhibit the function of certain enzymes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
8-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate: Lacks the chloro group, affecting its substitution reactions.
2-Chloro-8-hydroxy-9,10-dioxo-9,10-dihydroanthracene: Lacks the diacetate groups, impacting its solubility and reactivity.
Uniqueness
The presence of both chloro and hydroxy groups, along with the diacetate groups, makes 2-Chloro-8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other anthraquinone derivatives.
Eigenschaften
CAS-Nummer |
87712-28-5 |
|---|---|
Molekularformel |
C18H11ClO7 |
Molekulargewicht |
374.7 g/mol |
IUPAC-Name |
(4-acetyloxy-3-chloro-5-hydroxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H11ClO7/c1-7(20)25-12-6-10(19)18(26-8(2)21)15-14(12)16(23)9-4-3-5-11(22)13(9)17(15)24/h3-6,22H,1-2H3 |
InChI-Schlüssel |
QVLLJPUIXBLTKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


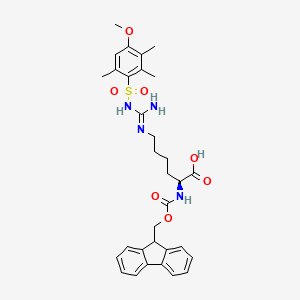
![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)
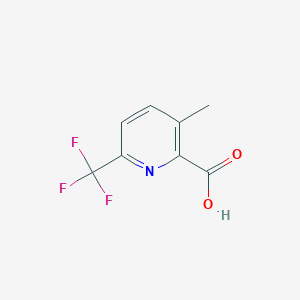
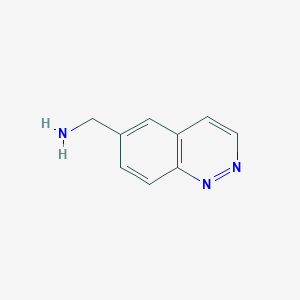
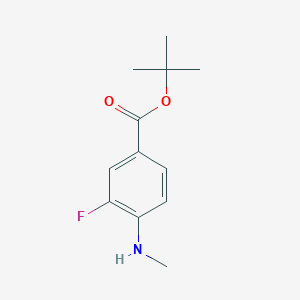

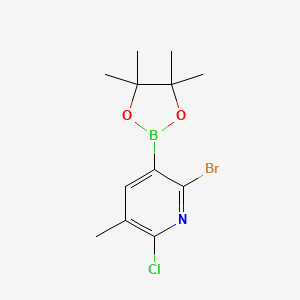

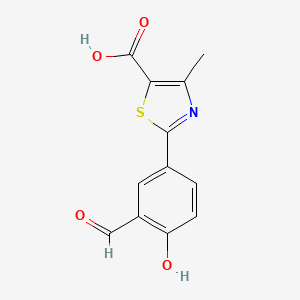
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
